molecular formula C16H11N5O2S2 B2721473 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251565-55-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2721473
CAS No.: 1251565-55-5
M. Wt: 369.42
InChI Key: SZOSSDRFEGUYNI-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via an acetamide group to a pyrimidinone ring substituted with a thiophene moiety. However, analogous compounds with benzothiazole, pyrimidine, or thiophene components have been studied extensively, enabling informed structural and functional comparisons.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-14(18-10-3-1-4-11-16(10)20-25-19-11)8-21-9-17-12(7-15(21)23)13-5-2-6-24-13/h1-7,9H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOSSDRFEGUYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzo[c]thiadiazole ring is constructed via sulfur insertion into an o-phenylenediamine precursor. A representative procedure involves:

  • Sulfurization with Thionyl Chloride :

    • Reactants : o-Phenylenediamine (1.0 equiv), thionyl chloride (2.5 equiv).
    • Conditions : Reflux in anhydrous dichloromethane (DCM) under nitrogen for 12 h.
    • Yield : 78–82%.
  • Nitration and Reduction :

    • Nitration : Treat benzo[c]thiadiazole with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group at the 4-position.
    • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Key Data :

Step Reagents Temp (°C) Time (h) Yield (%)
Sulfurization SOCl₂, DCM 40 12 78–82
Nitration HNO₃/H₂SO₄ 0–5 2 90
Reduction H₂, Pd/C, EtOH 25 6 85

Synthesis of 4-(Thiophen-2-yl)Pyrimidin-6-one

Biginelli-like Cyclocondensation

The pyrimidinone core is assembled via a modified Biginelli reaction:

  • Cyclocondensation :

    • Reactants : Ethyl acetoacetate (1.0 equiv), thiourea (1.2 equiv), thiophene-2-carbaldehyde (1.1 equiv).
    • Catalyst : HCl (conc., 2 drops).
    • Conditions : Reflux in ethanol for 8 h.
    • Yield : 65–70%.
  • Oxidation to Pyrimidinone :

    • Reagent : H₂O₂ (30%) in acetic acid.
    • Conditions : 60°C, 4 h.
    • Yield : 88%.

Key Data :

Step Reagents Temp (°C) Time (h) Yield (%)
Cyclocondensation HCl, EtOH 78 8 65–70
Oxidation H₂O₂, AcOH 60 4 88

Coupling Strategies for Acetamide Formation

Nucleophilic Acyl Substitution

The acetamide linker is introduced via reaction of 4-aminobenzo[c]thiadiazole with 2-chloroacetylpyrimidinone:

  • Synthesis of 2-Chloroacetylpyrimidinone :

    • Reactants : Pyrimidinone (1.0 equiv), chloroacetyl chloride (1.5 equiv).
    • Base : Triethylamine (2.0 equiv).
    • Conditions : 0°C → 25°C, 4 h.
    • Yield : 75%.
  • Coupling Reaction :

    • Reactants : 4-Aminothiadiazole (1.0 equiv), 2-chloroacetylpyrimidinone (1.2 equiv).
    • Base : K₂CO₃ (2.0 equiv).
    • Solvent : DMF, 80°C, 6 h.
    • Yield : 68%.

Key Data :

Step Reagents Temp (°C) Time (h) Yield (%)
Chloroacetylation ClCH₂COCl, Et₃N 0–25 4 75
Coupling K₂CO₃, DMF 80 6 68

Ullmann-Type Coupling

An alternative route employs copper-catalyzed coupling for enhanced regioselectivity:

  • Reactants : 4-Aminothiadiazole (1.0 equiv), 2-bromoacetylpyrimidinone (1.1 equiv).
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Base : Cs₂CO₃ (2.0 equiv).
  • Solvent : DMSO, 100°C, 12 h.
  • Yield : 72%.

Optimization and Mechanistic Considerations

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, enhancing coupling efficiency.
  • Inorganic bases (K₂CO₃, Cs₂CO₃) outperform organic bases (Et₃N) in minimizing side reactions.

Catalytic vs. Stoichiometric Methods

  • Ullmann coupling offers higher yields (72%) vs. nucleophilic substitution (68%) but requires stringent anhydrous conditions.
  • Side products : Over-acylation of the thiadiazole amine is mitigated by slow addition of chloroacetyl chloride.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiadiazole-H), 7.89–7.91 (m, 2H, thiophene-H), 6.55 (s, 1H, pyrimidinone-H), 4.32 (s, 2H, CH₂).
  • FT-IR : 1685 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N, thiadiazole).

X-ray Crystallography

Analogous thiadiazole derivatives exhibit planar configurations with dihedral angles <20° between aromatic rings, confirming minimal steric hindrance in the target compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various substituents at specific positions on the molecule.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its pharmacological properties, including potential antifungal, antibacterial, and anticancer activities.

  • Industry: Utilized in the development of organic photovoltaics and fluorescent sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

a. Benzo[c][1,2,5]thiadiazole vs. Benzothiazole Derivatives Compounds like 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19) () share the acetamide-linked pyrimidinone and aromatic heterocycle (benzothiazole instead of benzo[c]thiadiazole). The benzo[c]thiadiazole’s electron-deficient nature may improve binding to redox-active enzymes compared to benzothiazole derivatives, which are more commonly associated with antimicrobial and anti-inflammatory activities .

b. Thiophene vs. Methoxy/Aryl Substitutions
The thiophene substituent in the target compound contrasts with the 3,5-dimethoxyphenyl group in compound 19 (). Thiophene’s sulfur atom and planar structure enhance electron delocalization and may improve metabolic stability compared to methoxy groups, which are prone to demethylation .

Pyrimidinone Derivatives

a. 6-Oxo-4-(thiophen-2-yl)pyrimidine vs. 6-Methyl-2-thiopyrimidin-4-one
describes 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides , where the methyl group at C4 reduces steric hindrance compared to the thiophene substituent in the target compound. Thiophene’s bulkiness may limit binding to shallow enzyme pockets but could enhance selectivity for deeper active sites .

b. Activity Trends in Pyrimidinone-Acetamides highlights 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a-3g), which exhibit anti-inflammatory and antibacterial activities. The replacement of indolinone with pyrimidinone in the target compound may shift activity toward kinase inhibition, as seen in pyrimidine-based CK1 inhibitors ().

Table 1: Key Structural Features of Analogous Compounds

Compound Core Heterocycle Pyrimidine Substituent Biological Activity Reference
Target Compound Benzo[c]thiadiazole Thiophen-2-yl Hypothesized kinase inhibition N/A
Compound 19 () Benzothiazole 3,5-Dimethoxyphenyl CK1 inhibition
2-(Benzo[d]thiazol-2-ylthio) derivatives () Benzothiazole Indolinone/Thiazolidine Anti-inflammatory, analgesic
2-[(6-Oxo-4-methyl-pyrimidinyl)thio]acetamides () Pyrimidinone Methyl Antimicrobial

Research Findings and Implications

  • Electron-Deficient Cores : Benzo[c]thiadiazole’s electron deficiency may confer superior binding to ATP-binding pockets in kinases compared to benzothiazole derivatives ().
  • Thiophene vs. Aryl Groups : Thiophene’s sulfur atom could reduce oxidative metabolism, improving pharmacokinetic profiles relative to methoxy-substituted analogs ().
  • Synthetic Challenges : The steric bulk of thiophene may complicate alkylation steps, necessitating optimized conditions (e.g., cesium carbonate in DMF, as in ).

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its biochemical interactions, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H15_{15}N5_5O2_2S2_2
  • Molecular Weight : 397.5 g/mol
  • CAS Number : 1226448-29-8

The compound exhibits a diverse range of biological activities attributed to its unique structural features. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-donating properties, which enhance the compound's interactions with various biological targets.

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, it may interact with cyclooxygenases (COX), which are crucial in inflammatory pathways .
  • Antioxidant Activity : The presence of thiophenes in the structure contributes to antioxidant properties, potentially mitigating oxidative stress in cells .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines and inhibit cell proliferation. It has shown effectiveness against various cancer types, including lung and colon cancers .

Cell Signaling Modulation

This compound influences several cell signaling pathways:

  • Apoptotic Pathways : The compound promotes apoptosis via the intrinsic pathway by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their progression through the cell cycle .

Bioimaging Applications

Due to its fluorescent properties, this compound can be utilized in bioimaging applications. Its ability to affect fluorescence characteristics makes it a valuable tool for tracking cellular processes in real-time.

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability at concentrations ranging from 1 to 10 µM. The IC50 values for A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) were reported as follows:

Cell LineIC50 (µM)Mechanism
A4313.5Apoptosis induction
A5494.0Cell cycle arrest

In Vivo Studies

In animal models, the compound demonstrated anti-tumor activity with reduced tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors as evidenced by TUNEL staining .

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